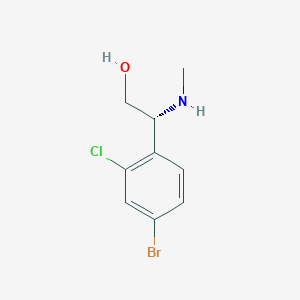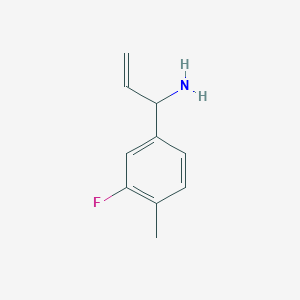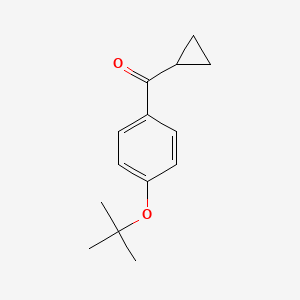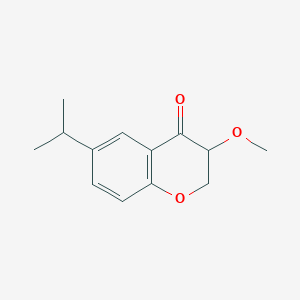
3-Methoxy-6-(methylethyl)chroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-6-(methylethyl)chroman-4-one is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by a chroman-4-one framework, which is a significant structural entity in medicinal chemistry due to its diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-6-(methylethyl)chroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
化学反応の分析
Types of Reactions: 3-Methoxy-6-(methylethyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols under basic or acidic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce dihydro derivatives .
科学的研究の応用
3-Methoxy-6-(methylethyl)chroman-4-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of novel compounds with potential therapeutic properties . In biology, it is used to study enzyme inhibition and receptor binding . In medicine, it has shown promise as an anticancer, antidiabetic, and anti-inflammatory agent . Additionally, it finds applications in the industry as an intermediate in the production of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 3-Methoxy-6-(methylethyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tumor necrosis factor-α (TNF-α) and other inflammatory mediators, thereby exerting anti-inflammatory effects . It also targets enzymes like pteridine reductase-1, which is involved in the metabolism of certain parasites .
類似化合物との比較
Similar Compounds: Similar compounds to 3-Methoxy-6-(methylethyl)chroman-4-one include other chromanone derivatives such as 6-hydroxy-2-(3-hydroxyphenyl)chroman-4-one and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one . These compounds share the chroman-4-one framework but differ in their substituents, leading to variations in their biological activities .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of methoxy and methylethyl substituents, which contribute to its distinct pharmacological profile. This compound exhibits a broad spectrum of biological activities, making it a valuable scaffold for drug development .
特性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC名 |
3-methoxy-6-propan-2-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H16O3/c1-8(2)9-4-5-11-10(6-9)13(14)12(15-3)7-16-11/h4-6,8,12H,7H2,1-3H3 |
InChIキー |
VDLQBDRTUFCUQD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(C=C1)OCC(C2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






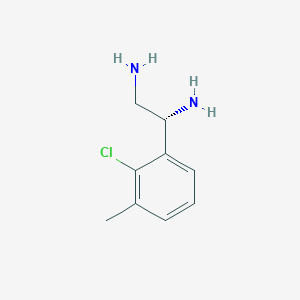

![(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043151.png)
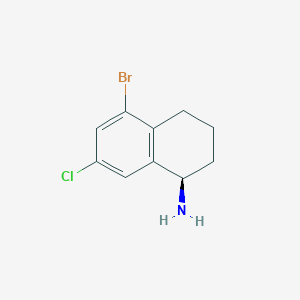
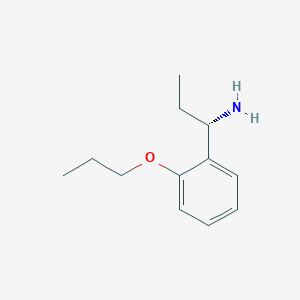
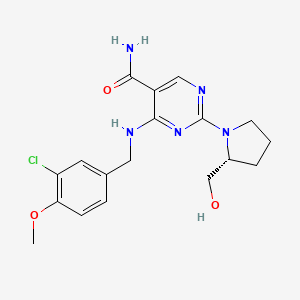
![2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole](/img/structure/B13043168.png)
